Ethylidenethiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

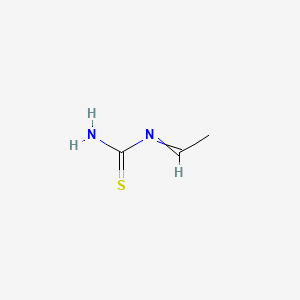

Ethylidenethiourea is an organosulfur compound with the formula C3H6N2S. It is a white solid that is structurally similar to thiourea, with the oxygen atom replaced by a sulfur atom. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and industrial processes.

Preparation Methods

Ethylidenethiourea can be synthesized through several methods:

Condensation of Amines and Carbon Disulfide: This method involves the reaction of ethylenediamine with carbon disulfide in an aqueous medium to produce this compound.

Industrial Production: On an industrial scale, this compound is produced by treating ethylenediamine with carbon disulfide.

Chemical Reactions Analysis

Ethylidenethiourea undergoes various chemical reactions:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols.

Substitution: this compound can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and thiols.

Scientific Research Applications

Ethylene thiourea (ETU), also known as 2-imidazolidinethione, is an organic compound with a variety of applications, primarily as an accelerator in the vulcanization of elastomers . It is also found as a contaminant, metabolite, and degradation product of ethylene bisdithiocarbamates (EBDCs), a class of fungicides .

Health and Safety Concerns

Carcinogenic Potential:

- NIOSH issued a Current Intelligence Bulletin in 1978, highlighting the carcinogenic and teratogenic potential of ETU .

- Studies have shown that prolonged exposure to ETU in experimental animals can lead to hypothyroidism and neoplastic transformation of body tissues .

- Dietary exposure to ETU has caused thyroid-gland cancer (follicular-cell carcinoma) in mice and rats .

- Gak et al. (1976) reported carcinogenicity in rats fed 200 ppm of ETU in their diet, but not in hamsters. At a lower level of 60 ppm, thyroid carcinomas were observed in 44.4% of rats, compared to 3.2% in controls .

Genotoxicity:

- ETU can produce genotoxic effects, including gene mutations and structural chromosomal aberrations .

Teratogenic Effects:

- Ethylene thiourea has been shown to be teratogenic, causing malformations in offspring in laboratory animals .

Exposure Levels

- Among agricultural workers handling EBDC pesticides, pre-exposure urinary concentrations of ETU ranged from 0.5 to 2.1 μg/L, and post-exposure concentrations ranged from 1.9 to 8.2 μg/L .

- In another study, workers had pre-exposure concentrations of less than 1.6 μg/g of creatinine and a post-exposure median concentration of 8.5 μg/g, with a maximum of 40.1 μg/g .

- Ethylene thiourea was measured at a mean concentration of 58 ppb in the urine of agricultural workers in Mexico who applied EBDCs to tomatoes and at 12 ppb in farm owners .

Case Studies and Research Findings

Animal Studies:

- In a study involving Sprague-Dawley rats fed diets containing 175 or 350 mg/kg of ethylenethiourea for 18 months, thyroid carcinomas were observed in the groups receiving the higher concentration .

- Female ICR mice given a combination of ethylenethiourea and sodium nitrite showed significantly higher incidences of endometrial adenocarcinomas and stromal polyps .

Combined Exposure with Sodium Nitrite:

- Concurrent administration of ethylenethiourea and sodium nitrite promoted N-ethyl-N-nitrosourea (ENU)-initiated endometrial adenocarcinoma in female Donryu rats .

Lowest Dose Producing Neoplastic Change:

- Various studies have identified the lowest doses of ethylene thiourea that produce neoplastic changes in different species. These doses vary depending on the species and the type of tumor .

| Dose (ppm) | Dose (mg/kg) | Types of Tumors and Incidence | Species and Strains | Investigators |

|---|---|---|---|---|

| 215 | 62 | Lymphomas, Hepatomas | Mouse (C57 Bl/6 x C3H Hybrid) | Innes et al. (1969) |

| 500 | 40 | Thyroid carcinoma | Rat (Charles River, Sprague-Dawley) | Graham et al. (1973) |

| 250 | 20 | Thyroid carcinoma | Rat (Charles River, Sprague-Dawley) | Ulland et al. (1975) |

| 60 | 5 | Thyroid carcinoma | Rat (Unspecified strain) | Gak et al. (1976) |

| 625 | 15 | Thyroid adenoma | Rat (Charles River Spraque-Dawley) | Freudenthal et al. (1977) |

Preventive Measures

Mechanism of Action

The mechanism of action of ethylidenethiourea involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethylidenethiourea can be compared with other similar compounds:

Thiourea: Thiourea is structurally similar to this compound but has different properties and applications.

Selenourea: Selenourea is another similar compound, where the sulfur atom is replaced by selenium.

Isothiourea: Isothiourea is a tautomeric form of thiourea and has applications in the synthesis of isothiouronium salts.

This compound stands out due to its unique combination of properties, making it valuable in various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What are the established analytical methods for detecting Ethylidenethiourea in environmental samples?

- Methodological Answer : this compound (ETU) is typically quantified using High-Performance Liquid Chromatography (HPLC) coupled with UV detection (λ = 254 nm) or mass spectrometry (LC-MS/MS) for enhanced specificity. Sample preparation involves solid-phase extraction (SPE) to isolate ETU from matrices like soil or water. Validation parameters (e.g., limit of detection [LOD] < 0.1 µg/L, recovery rates >85%) must adhere to ISO/IEC 17025 standards . Cross-validation with nuclear magnetic resonance (NMR) ensures structural confirmation.

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : ETU is synthesized via the reaction of ethylenediamine with carbon disulfide under controlled alkaline conditions (pH 10–12). The reaction is monitored using thin-layer chromatography (TLC) until completion. Purification involves recrystallization from ethanol, with purity verified via melting point analysis (literature range: 203–205°C) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm thiourea functional groups (N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .

Q. How is the acute toxicity of this compound assessed in model organisms?

- Methodological Answer : Acute toxicity is evaluated using OECD Guideline 423, administering ETU via oral gavage to rodents (e.g., Sprague-Dawley rats). Dose-response curves are generated to determine LD₅₀ values. Histopathological analysis of liver and kidney tissues, combined with serum biomarkers (ALT, AST, creatinine), quantifies organ-specific toxicity. Controls include vehicle-only groups to isolate compound effects .

Q. What are the known metabolic pathways of this compound in mammalian systems?

- Methodological Answer : In vitro studies using hepatic microsomes identify primary metabolites via Phase I oxidation (cytochrome P450 enzymes). Metabolites are characterized using LC-MS/MS, with glutathione conjugation observed as a detoxification pathway. Comparative studies across species (e.g., rat vs. human microsomes) assess metabolic stability and potential interspecies variability .

Q. How can researchers ensure the purity of this compound in experimental setups?

- Methodological Answer : Purity is verified via chromatographic methods (HPLC ≥98% peak area) and elemental analysis (C, H, N, S content within ±0.3% of theoretical values). Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under storage conditions. Impurity profiling includes spiking experiments with known degradation products (e.g., ethyleneurea) .

Advanced Research Questions

Q. How can contradictory findings on the carcinogenic potential of this compound be systematically addressed?

- Methodological Answer : Resolve contradictions through meta-analysis of existing in vivo/in vitro studies, focusing on dose dependency and exposure duration. Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, exposure protocols). Use transgenic models (e.g., p53⁺/⁻ mice) to assess mutagenicity mechanisms. Statistical reconciliation involves evaluating confidence intervals and publication bias using funnel plots .

Q. What experimental designs are optimal for studying the environmental degradation kinetics of this compound?

- Methodological Answer : Use mesocosm systems simulating soil-water matrices under varying redox conditions. Monitor degradation via pseudo-first-order kinetics, with LC-MS/MS quantifying parent compound and transformation products (e.g., sulfonic acid derivatives). Control variables include microbial activity (sterilized vs. non-sterilized samples) and photolytic exposure (UV-Vis irradiation) .

Q. What advanced computational models are used to predict the reactivity of this compound with biological macromolecules?

- Methodological Answer : Density Functional Theory (DFT) calculates ETU’s electrophilicity index to predict nucleophilic attack sites on DNA/RNA. Molecular docking simulations (AutoDock Vina) model interactions with enzymes like thyroid peroxidase. Validation involves correlating computational binding affinities with experimental inhibition assays .

Q. How do varying pH levels influence the stability and transformation products of this compound in aqueous systems?

- Methodological Answer : Conduct pH-dependent hydrolysis studies (pH 2–12) at 25°C. Monitor reaction progress via NMR (¹H and ¹³C) to identify intermediates (e.g., protonated thiourea species). Rate constants are derived using pseudo-first-order kinetics, with Arrhenius plots elucidating activation energies. Product identification employs high-resolution MS/MS .

Q. What methodologies enable the differentiation of this compound’s direct vs. indirect genotoxic effects?

- Methodological Answer : Use the Comet assay with and without metabolic activation (S9 mix) to distinguish direct DNA damage from metabolite-induced effects. Combine with γH2AX foci quantification (immunofluorescence) for double-strand break detection. Compare results across cell lines deficient in repair pathways (e.g., XPA⁻/− for nucleotide excision repair) .

Properties

CAS No. |

63980-79-0 |

|---|---|

Molecular Formula |

C3H6N2S |

Molecular Weight |

102.16 g/mol |

IUPAC Name |

ethylidenethiourea |

InChI |

InChI=1S/C3H6N2S/c1-2-5-3(4)6/h2H,1H3,(H2,4,6) |

InChI Key |

NDIUNRFKKUBPRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC=NC(=S)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.